Triamylamine (CAS 621-77-2), also known as tripentylamine, is a moderately bulky, highly lipophilic tertiary aliphatic amine with the formula C15H33N. In industrial and advanced laboratory procurement, it is primarily selected for its high boiling point (~240 °C) and specific C5 alkyl chain length [1]. These properties position it as an optimal non-nucleophilic base for high-temperature reactions, a specialized reactive extractant for downstream bioprocessing, and a critical precursor for tetrapentylammonium structure-directing agents [2]. Unlike lower molecular weight amines, triamylamine offers a unique balance of low volatility, controlled viscosity, and strong phase-partitioning behavior, making it a highly differentiated material for formulation and synthesis workflows [3].
Generic substitution of triamylamine with more common tertiary amines frequently results in process failures or compromised material properties. Substituting with highly volatile triethylamine (TEA) or tributylamine (TBA) in base-catalyzed reactions above 200 °C leads to rapid solvent loss, necessitating the use of expensive pressurized reactors to maintain stoichiometry[1]. Conversely, replacing it with longer-chain alternatives like trioctylamine (TOA) in reactive extraction introduces excessive viscosity, which severely hampers phase-separation kinetics and increases energy demands during downstream processing [2]. Furthermore, in the synthesis of zeolite structure-directing agents, substituting the C5 pentyl chains with C3 (propyl) or C8 (octyl) chains fundamentally alters the steric bulk, completely changing the resulting crystallographic pore size and rendering the template useless for target frameworks .
In high-temperature synthesis, the volatility of the base dictates the required reactor equipment. Triamylamine features a boiling point of ~240 °C, which is significantly higher than standard tertiary amines like tributylamine (~216 °C) and triethylamine (89 °C) . This >20 °C thermal advantage over TBA allows triamylamine to remain in the liquid phase during reactions exceeding 220 °C, preventing stoichiometric drift due to evaporation.
| Evidence Dimension | Boiling Point / Liquid Phase Retention |
| Target Compound Data | Triamylamine: ~240 °C |
| Comparator Or Baseline | Tributylamine: ~216 °C; Triethylamine: 89 °C |
| Quantified Difference | >20 °C higher thermal operating window than TBA; >150 °C higher than TEA |
| Conditions | Atmospheric pressure base-catalyzed reactions |
Allows for open-vessel acid scavenging and catalysis at elevated temperatures without the capital expense of pressurized reactors.
The synthesis of specific mesoporous materials requires exact templating geometries. Tripentylamine is the direct precursor to tetrapentylammonium salts, providing exactly five carbons per alkyl chain. This specific C5 steric bulk is required to template zeolite-like heterobimetallic cyanide frameworks, a pore geometry that cannot be replicated using the C3 chains of tripropylamine or the C8 chains of trioctylamine.
| Evidence Dimension | Alkyl chain length for pore templating |
| Target Compound Data | Tripentylamine (C5 chains) |
| Comparator Or Baseline | Tripropylamine (C3) or Trioctylamine (C8) |
| Quantified Difference | Provides the exclusive C5 steric bulk required for specific heterobimetallic frameworks |
| Conditions | Hydrothermal synthesis of zeolite-like frameworks |
SDA geometry directly dictates the crystallographic outcome and pore size of the synthesized zeolite, making chain length non-interchangeable.
In biphasic oil/water systems, completely water-soluble inhibitors often settle and leave the oil phase unprotected. Triamylamine, when formulated as a mahogany sulfonate, demonstrates superior partition coefficients, providing active rust inhibition at extremely low concentrations of 1 to 100 ppm [1]. In modified ASTM D-665-42T tests, it maintained protection in the oil phase for >72 hours, whereas baseline water-soluble inhibitors (like sodium nitrite) failed to protect the non-aqueous phase.
| Evidence Dimension | Effective inhibitor concentration and duration in biphasic systems |
| Target Compound Data | Triamylamine sulfonates: Effective at 1-100 ppm for >72 hours |
| Comparator Or Baseline | Water-soluble inorganic inhibitors (e.g., sodium nitrite): Settle and fail in oil phase |
| Quantified Difference | Maintains active protection in the oil phase where baseline inhibitors fail |
| Conditions | Biphasic petroleum (kerosene)/water systems (ASTM D-665-42T modified) |
Crucial for formulating long-lasting rust inhibitors for fuel storage and pipelines where water settling occurs.
In the liquid-liquid extraction of dicarboxylic acids (e.g., succinic acid) from fermentation broths, the choice of tertiary amine dictates both yield and processability. While trioctylamine (TOA) is a standard extractant, its high viscosity can impede phase separation. Tripentylamine provides a lower-viscosity organic phase compared to TOA while maintaining a highly competitive extraction efficiency of 68-70% in 1-octanol diluents [1].
| Evidence Dimension | Reactive extraction efficiency and fluid viscosity |
| Target Compound Data | Tripentylamine: 68-70% efficiency with moderate viscosity |
| Comparator Or Baseline | Trioctylamine (TOA): High viscosity leading to slower phase separation |
| Quantified Difference | Balances high extraction efficiency with significantly improved phase-separation kinetics |
| Conditions | Liquid-liquid extraction of succinic acid from fermentation broths using 1-octanol |
Improves throughput and reduces energy costs in the downstream processing of bio-based platform chemicals by accelerating phase separation.
Triamylamine is the optimal choice for non-nucleophilic base catalysis or acid scavenging in reactions exceeding 220 °C. Its high boiling point prevents evaporative loss, ensuring stoichiometric consistency without requiring high-pressure equipment .
For materials scientists designing specific mesoporous zeolites or heterobimetallic frameworks, triamylamine is the mandatory precursor. It provides the exact C5 steric bulk necessary to template pore sizes that cannot be achieved with propyl or octyl analogs.
In the downstream processing of fermentation broths, triamylamine serves as a highly effective reactive extractant. It balances the high lipophilicity needed to capture succinic or lactic acid with a lower viscosity than standard trioctylamine, optimizing phase-separation kinetics [1].
Triamylamine is highly suited for formulating oil-soluble rust inhibitors. When converted to its sulfonate salt, it provides superior, long-lasting protection in biphasic fuel and lubricant storage systems at parts-per-million concentrations [2].
Corrosive;Irritant